Dimethyldisulfoxide
Description
Historical Trajectories of Research on Dimethyldisulfoxide
The study of thiosulfonates, the class of compounds to which this compound belongs, has been ongoing for decades, with research accelerating as synthetic methods became more refined. Historically, the preparation of thiosulfonates like MMTS involved several key chemical reactions. Early methods included the oxidation of disulfides. researchgate.netmdpi.com For instance, the oxidation of dimethyl disulfide using reagents like hydrogen peroxide or permanganate (B83412) was one pathway to obtain the compound. orgsyn.org
Other classical synthesis routes reported in the literature involve the reaction of methanesulfenyl chloride with water or the silver-assisted displacement of disulfide with sodium methanesulfinate. orgsyn.org The reduction of sulfonyl halides also provided a pathway to thiosulfonates. orgsyn.org A significant advancement in the synthesis of MMTS was the discovery that it could be prepared from a common and inexpensive starting material, dimethyl sulfoxide (B87167) (DMSO). orgsyn.orgtandfonline.com A method initiated by a catalytic amount of oxalyl chloride or anhydrous hydrochloric acid can convert DMSO into MMTS, with methanesulfenic acid proposed as a key intermediate. tandfonline.com This development provided a more economically attractive and practical route for its preparation, contributing to its wider availability and use in research. tandfonline.com The natural occurrence of this compound in various plants, such as those in the Brassica (e.g., broccoli, cabbage) and Allium (e.g., onion) genera, has also been a subject of study, indicating its presence in biological systems. tandfonline.comwikipedia.orgnih.gov
Contemporary Significance of this compound in Chemical Science
In modern chemical science, this compound is highly valued as a versatile reagent, primarily for its role as a methanesulfenylating agent. orgsyn.org It is more reactive than dimethyl disulfide yet more stable than the highly reactive methanesulfenyl chloride, striking a balance that makes it exceptionally useful. tandfonline.com
Its most prominent application is in protein biochemistry as a small molecule that reversibly blocks cysteine and other sulfhydryl-containing molecules. wikipedia.orgnih.govnih.gov This function allows researchers to study enzyme activation, protein folding, and redox regulation. nih.govresearchgate.net By modifying cysteine residues, MMTS can be used to trap the natural thiol-disulfide state of proteins, which is crucial for understanding their structure and function under different physiological conditions. nih.govresearchgate.net It is also employed to protect the active sites of cysteine proteases during lengthy purification and refolding procedures. nih.gov
Beyond protein modification, this compound serves as a key reagent in organic synthesis. It is used to introduce methylthio groups into various organic molecules, including 1,3-dicarbonyl compounds, lactones, and heterocycles. tandfonline.com Its utility extends to its use as a cross-linking agent in the preparation of polymer networks and in the synthesis of various thioesters and thiols. The compound is also found naturally and is recognized as a human metabolite, detected in cytoplasm and extracellular fluid. wikipedia.orghmdb.ca
Scope and Objectives of Advanced Academic Research on this compound
The unique reactivity of this compound continues to fuel advanced academic research aimed at exploring new applications and understanding its mechanisms of action at a deeper level. A significant area of current investigation is its role in medicinal chemistry and chemical biology. Researchers are designing and synthesizing novel cyclic and bicyclic thiosulfonates, inspired by the reactivity of the this compound pharmacophore, as potential anticancer agents. nih.gov Studies are exploring the structure-activity relationships of these compounds and their interactions with biological thiols like glutathione. nih.gov
Recent research has also focused on the metabolic effects of this compound. As a metabolite of S-methyl-L-cysteine sulfoxide found in cruciferous vegetables, its impact on cellular energy metabolism is under investigation. nih.gov Studies on prostate cancer cells suggest that this compound can alter mitochondrial metabolism and shift cells towards a less cancerous phenotype, opening new avenues for nutritional science and cancer research. nih.gov
Furthermore, the biological activity of this compound is being explored in agricultural science. It has been identified as a potent volatile organic compound with strong anti-oomycete activity, showing promise for controlling devastating plant diseases like potato late blight caused by Phytophthora infestans. mdpi.com Current objectives include evaluating its broader ecological impact and exploring ways to harness its activity, for instance, through its natural release by biocontrol agents, to create more sustainable agricultural practices. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound (S-methyl methanethiosulfonate)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₆O₂S₂ | fishersci.ca |
| Molecular Weight | 126.20 g/mol | nih.govnih.gov |
| Appearance | Clear yellow to colorless liquid | nih.gov |
| Odor | Pungent, sulfurous, roasted | wikipedia.orghmdb.ca |
| Density | 1.337 g/mL at 25 °C | |
| Boiling Point | 69-71 °C at 0.4 mmHg | |
| Refractive Index | n20/D 1.513 | |
| CAS Number | 2949-92-0 | fishersci.ca |
| InChIKey | XYONNSVDNIRXKZ-UHFFFAOYSA-N | fishersci.ca |
Table 2: Summary of Research Applications for this compound
| Research Area | Specific Application | Key Findings/Objectives | Source |
|---|---|---|---|
| Protein Biochemistry | Reversible blocking of cysteine sulfhydryl groups | Allows for the study of enzyme activation, protein structure, and redox states. Traps natural thiol-disulfide states. | wikipedia.orgnih.govresearchgate.net |
| Enzymology | Cysteine protease inhibitor/protector | Reversibly inhibits enzyme activity for study; protects active sites during purification. | nih.gov |
| Organic Synthesis | Methanesulfenylating agent | Introduction of methylthio groups into organic molecules (e.g., β-keto sulfoxides, lactones). | tandfonline.com |
| Medicinal Chemistry | Pharmacophore for drug design | Serves as a basis for designing cyclic thiosulfonates as potential anticancer agents. | nih.gov |
| Cancer Research | Study of cellular metabolism | Alters mitochondrial energy metabolism in prostate cancer cells. | nih.gov |
| Agricultural Science | Anti-oomycete agent | Inhibits growth of plant pathogens like Phytophthora infestans. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H6O2S2 |
|---|---|
Molecular Weight |
126.2 g/mol |
IUPAC Name |
methylsulfinylsulfinylmethane |
InChI |
InChI=1S/C2H6O2S2/c1-5(3)6(2)4/h1-2H3 |
InChI Key |
CRUCMBRORARQSI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)S(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Roles of Dimethyldisulfoxide
Dimethyldisulfoxide as a Synthon in Organic Transformations
A synthon, in the context of retrosynthetic analysis, represents a conceptual fragment of a molecule that corresponds to a readily available chemical reagent. wikipedia.org DMSO has emerged as a valuable synthon, capable of donating different parts of its structure in chemical reactions. nih.gov This versatility allows for the incorporation of oxygen, methyl, methylene (B1212753), methine, and various sulfur-containing groups into target molecules. nih.gov
Transfer of Oxygen Units
Dimethyl sulfoxide (B87167) is a well-established and cost-effective mild oxidant in organic synthesis. researchgate.net It can effectively transfer an oxygen atom (=O) to various substrates. A notable application is the α-hydroxylation of ketones, which can be achieved using a combination of N-bromosuccinimide (NBS) and DMSO. researchgate.net Furthermore, the pairing of hydrogen bromide (HBr) with DMSO facilitates the α-oxidation of ketones, yielding 1,2-dicarbonyl compounds. researchgate.net
Table 1: Examples of Oxygen Transfer Reactions Using DMSO
| Reactant | Reagents | Product | Yield |
| Ketone | N-Bromosuccinimide (NBS), DMSO | α-Hydroxyketone | Varies |
| Ketone | Hydrogen Bromide (HBr), DMSO | 1,2-Dicarbonyl | Varies |
This table provides examples of reactions where DMSO acts as an oxygen transfer agent. The yields are variable depending on the specific substrate and reaction conditions.
Transfer of Methyl, Methylene, and Methine Units
DMSO can serve as a source for single-carbon units, including methyl (-CH₃), methylene (-CH₂-), and methine (=CH-), in various organic transformations. nih.gov For instance, DMSO has been utilized as a formal methyl source in certain reactions. researchgate.net It can also provide a methylene group for the synthesis of α-hydroxymethylated carbonyl compounds, where water acts as the oxygen source. researchgate.net
Transfer of Sulfur-Containing Moieties (e.g., -S-, -SMe, -SOMe)
One of the significant applications of DMSO as a synthon is in the introduction of sulfur-containing functional groups into organic molecules. nih.gov These moieties are present in numerous biologically active compounds and pharmaceuticals. nih.govrsc.org DMSO can act as a precursor for the methylthio (-SMe) and methylsulfinyl (-SOMe) groups. nih.gov
A notable example is the formation of methylthiomethyl (MTM) ethers, which were initially identified as byproducts in DMSO-based oxidation reactions. researchgate.net This transformation involves the transfer of the -CH₂SMe unit from DMSO. researchgate.net Additionally, direct iodothiomethylation of alkynes has been achieved using aqueous hydroiodic acid (HI) and DMSO, leading to the formation of (E)-2-iodo-3-(methylthio)acrylates. researchgate.net In some protocols, two molecules of DMSO can act as dual synthons, reacting with ortho-hydroxyacetophenones to produce 3-(methylthiomethyl)chroman-4-ones. researchgate.net
Table 2: Transfer of Sulfur-Containing Moieties from DMSO
| Reaction Type | Reactants | Reagents | Product Moiety |
| Methylthiomethylation | Alcohols | Acetic Anhydride, DMSO | -OCH₂SMe |
| Iodothiomethylation | Alkynes | Aqueous HI, DMSO | -C(I)=C(SMe)- |
| Dual Synthon Reaction | ortho-Hydroxyacetophenones | Acetic Acid, DMSO | -CH₂SMe |
This table illustrates the versatility of DMSO in transferring different sulfur-containing fragments to various substrates.
Donor of Formylation and Related Groups
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. wikipedia.org While various reagents are known to effect formylation, DMSO has also been implicated as a source for this functional group. nih.govnih.gov This capability expands the utility of DMSO as a C1 synthon.
Catalytic Functions of this compound in Reaction Systems
Beyond its role as a stoichiometric reagent or synthon, DMSO can also exhibit catalytic activity in certain chemical transformations. hidenanalytical.comsamaterials.com Its ability to act as a mild oxidant is central to some catalytic cycles. For example, in combination with molecular iodine, stoichiometric DMSO can re-oxidize iodide (I⁻) to iodine (I₂), allowing for catalytic oxidative aromatic sulfenylations and selenations. researchgate.net
Furthermore, DMSO plays a role in facilitating reactions catalyzed by other species. Copper salts, acting as Lewis acid catalysts, can promote the bromination of 8-aminoquinoline (B160924) amides using HBr as the brominating agent and DMSO as a mild oxidant. researchgate.net The catalytic performance of a system can be influenced by various factors, including the properties of the catalyst and the reaction medium. rsc.org
This compound as a Reaction Medium and Solvent in Controlled Syntheses
The primary and most well-known application of DMSO in chemistry is as a high-boiling, polar aprotic solvent. nih.govresearchgate.net Its strong solvating power for a wide range of organic and inorganic compounds, coupled with its high boiling point, makes it a suitable medium for many chemical reactions. researchgate.net
In the context of controlled synthesis, the choice of solvent is critical. DMSO's properties can influence reaction rates, selectivity, and the stability of intermediates. For instance, in the synthesis of 2,5-diacylthiophenes and β-acyl allylic methylsulfones from aryl methyl ketones, the reaction outcome can be directed by modifying the solvent system, which includes DMSO. researchgate.net This demonstrates that DMSO's role as a solvent is not merely passive but can be integral to controlling the course of a reaction.
Derivatization and Chemical Modification Strategies for this compound
Chemical modification involves altering a compound's structure to introduce new functional groups or change its properties. eviq.org.au Strategies for the derivatization of this compound are primarily explored in the context of atmospheric reactions, with some laboratory investigations into its reactivity.
A primary chemical modification pathway for this compound is its further oxidation. In atmospheric chemistry studies, the oxidation of this compound by OH radicals has been shown to contribute substantially to particle formation. copernicus.orgresearchgate.net This reaction transforms the this compound into other sulfur-containing species. Chamber experiments have demonstrated that this oxidation leads to the formation of sulfate (B86663) and methanesulfinic acid. researchgate.net
Another strategy for chemical modification involves leveraging the acidity of the protons on the methyl groups adjacent to the sulfoxide functional groups. A study exploring this reactivity attempted the deprotonation of this compound using a strong base, potassium tert-butoxide, in an inert nitrogen atmosphere. The objective of such a reaction is typically to form a carbanion, which can then act as a nucleophile to react with various electrophiles, allowing for the introduction of new chemical moieties. However, under the specific conditions reported—stirring at room temperature for one hour before quenching with ice-water—the starting material was recovered in a nearly quantitative yield, indicating no net reaction occurred. While unsuccessful in producing a new derivative in this instance, the methodology represents a valid and standard approach to chemical modification.
Table 2: Experimental Conditions for Attempted Derivatization of this compound
| Parameter | Condition |
|---|---|
| Starting Material | This compound |
| Reagent | Potassium tert-butoxide |
| Atmosphere | Nitrogen (N₂) |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Quenching Agent | Ice-water |
| Observed Outcome | Near quantitative recovery of starting material |
Chemical Reactivity and Mechanistic Investigations of Dimethyldisulfoxide
Fundamental Reaction Pathways Involving Dimethyldisulfoxide
This compound participates in a range of chemical reactions, including oxidative and reductive processes, and can exhibit both nucleophilic and electrophilic character. It is also susceptible to radical reactions under specific conditions.
Oxidative Transformations
The oxidation of this compound can proceed through various pathways, yielding a range of products depending on the oxidant and reaction conditions. In atmospheric chemistry, the oxidation of its precursor, dimethyl sulfide (B99878) (DMS), is a significant process. DMS is primarily oxidized by hydroxyl (OH), nitrate (B79036) (NO₃), and halogen radicals, leading to products like sulfur dioxide (SO₂), sulfuric acid (H₂SO₄), and methanesulfonic acid (MSA). researchgate.net The oxidation of DMS to dimethyl sulfoxide (B87167) (DMSO) is a key step in the global sulfur cycle, particularly in marine environments. researchgate.net
In synthetic organic chemistry, "activated DMSO" oxidations, such as the Swern oxidation, utilize dimethyl sulfoxide to convert primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org The mechanism involves the initial reaction of DMSO with an activating agent like oxalyl chloride to form a chloro(dimethyl)sulfonium chloride intermediate. wikipedia.orgorganic-chemistry.org This intermediate then reacts with the alcohol to form an alkoxysulfonium ion, which, upon deprotonation by a base, decomposes to the desired carbonyl compound and dimethyl sulfide. wikipedia.org
The oxidation of disulfide oils, which can contain this compound, is an industrially relevant process. google.comgoogle.com Oxidation of these oils can produce a mixture of compounds, including thiosulfonates and disulfoxides. google.comjustia.comepo.org For instance, the oxidation of a feed composed primarily of C1 and C2 disulfide oils can result in the formation of this compound and methylethanethiosulfonate, among other products. google.comgoogle.com
Table 1: Products from the Oxidation of Disulfide Oil By-products google.comepo.org
| Peak | Compound Name |
| 1 | Methylmethanethiosulfonate |
| 2 | This compound |
| 3 | Methylethanethiosulfonate |
| 4 | Ethylmethyldisulfoxide |
| 5 | Ethylethanethiosulfonate |
| 6 | Diethyldisulfoxide |
Reductive Processes
The reduction of sulfoxides, including this compound, is a fundamental transformation. Theoretical studies on the reduction of sulfoxides by thiols suggest a mechanism that proceeds through a sulfurane intermediate. nih.gov This process is relevant to enzymatic reactions involving methionine sulfoxide reductases. nih.gov The calculations indicate that the formation of this intermediate is the rate-limiting step, which then leads to either a sulfenic acid or a more stable disulfide product. nih.gov
In the context of pulp and paper chemistry, during sulfate (B86663) cooking processes, various sulfur compounds are involved in reductive and transformative reactions. While not a direct reduction of this compound, related sulfur compounds like dimethyl sulfide are formed from the methoxyl groups of lignin (B12514952) reacting with mercaptide ions. researchgate.net
The choice of a reducing agent can significantly impact chemical and biochemical reactions. nih.gov While specific studies on the reduction of pure this compound with common laboratory-reducing agents were not prominent in the search results, the general principles of sulfoxide reduction suggest that reagents capable of reducing sulfoxides to sulfides would be effective.
Nucleophilic and Electrophilic Reactivity
The reactivity of a molecule as a nucleophile or electrophile depends on its electronic structure. unacademy.com Nucleophiles are electron-rich species that donate electron pairs, while electrophiles are electron-deficient and accept them. unacademy.com Sulfur compounds, like sulfides, are generally good nucleophiles due to the polarizability of the sulfur atom. msu.edu
Dimethyl sulfoxide (DMSO), a related and more common compound, is often used as a solvent and a reactant. Its sulfur atom can act as a nucleophile, for example, in alkylation reactions to form sulfonium (B1226848) salts. msu.edu In the context of the Swern oxidation, DMSO acts as a nucleophile in its initial reaction with oxalyl chloride. wikipedia.org Conversely, the activated intermediate, chloro(dimethyl)sulfonium chloride, is a potent electrophile that reacts with the alcohol. wikipedia.org
While specific experimental data on the nucleophilic and electrophilic reactions of this compound itself were scarce in the provided search results, its structural similarity to other sulfoxides and disulfides suggests it can exhibit both types of reactivity. The sulfur atoms in this compound possess lone pairs of electrons, making them potential nucleophilic centers. The polarity of the S-S and S-O bonds could also create electrophilic sites susceptible to attack by strong nucleophiles. Studies on solvent effects in polymerization have considered the electrophilicity and nucleophilicity of solvents like DMSO, which can influence reaction rates. dergipark.org.tr
Radical Reactions and Pathways
Radical reactions involve species with unpaired electrons and typically proceed through initiation, propagation, and termination steps. numberanalytics.com The reaction of hydroxyl radicals (•OH) with dimethyl sulfoxide (DMSO) has been studied, and it is known to produce methyl radicals (•CH₃). nih.gov Interestingly, at low, biologically relevant concentrations of radicals, a chain-like reaction can increase the yield of methyl radicals. nih.gov It has also been shown that methyl radicals can abstract a methyl group from DMSO to form ethane, a novel reaction pathway observed at these low radical concentrations. nih.gov
The thermal decomposition of organosulfur compounds can also proceed via radical pathways. While specific studies on the homolytic cleavage of the S-S or S-C bonds in this compound were not detailed, such processes are plausible under thermal or photochemical conditions, leading to the formation of various radical intermediates. Radical reactions are a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com
Theoretical Approaches to this compound Reactivity
Computational chemistry provides valuable insights into the reactivity and reaction mechanisms of molecules like this compound.
Quantum Chemical Descriptors of Reactivity and Selectivity
Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are used to understand and predict chemical reactivity. researchgate.netrsc.org These descriptors include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, softness, electronegativity, and electrophilicity index. researchgate.net A large HOMO-LUMO gap generally indicates high stability, while a small gap suggests higher reactivity. researchgate.net
Computational analyses are also employed to understand the mechanisms of complex reactions. smu.edumdpi.com By calculating the energies of reactants, products, and transition states, a detailed picture of the reaction pathway can be constructed. smu.edu For example, DFT calculations have been used to investigate the mechanism of sulfoxide reduction by thiols, providing a framework to understand discrepancies between experimental data in solution and in enzymatic systems. nih.gov Software tools are available to calculate various reactivity descriptors from the output of quantum chemical programs, enabling the study of both small and large molecules. quantum-chem.pro.br These descriptors can help rationalize and predict the outcomes of chemical reactions. rsc.orgresearchgate.net
Table 2: Common Quantum Chemical Descriptors
| Descriptor | Description | Relevance to Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |
| Chemical Hardness | Resistance to change in electron configuration. | Related to the HOMO-LUMO gap; hard molecules have a large gap. |
| Electronegativity | The power of an atom to attract electrons to itself. | Influences bond polarity and reactivity. |
| Electrophilicity Index | A measure of the electrophilic character of a species. | Quantifies the ability of a molecule to accept electrons. researchgate.net |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms that are often difficult to observe experimentally. researchgate.net Methods like Density Functional Theory (DFT) and variational transition-state theory are employed to map potential energy surfaces, identify intermediates, and characterize the fleeting transition states that dictate reaction pathways. nih.govtandfonline.com
Theoretical studies on the atmospheric oxidation of DMSO by the hydroxyl (•OH) radical have identified multiple reaction channels. nih.govacs.org Using variational transition-state theory, researchers have characterized three primary pathways:
An addition-elimination process where the •OH radical adds to the sulfur atom, forming a complex which then eliminates a methyl radical (•CH₃) to produce methanesulfinic acid (CH₃SOOH). nih.govacs.org
A hydrogen-abstraction pathway that yields a methylsulfinylmethyl radical (•CH₂S(O)CH₃) and water. nih.govacs.org
An Sₙ2-type reaction leading to methanol (B129727) and the CH₃SO radical, which is considered kinetically insignificant. nih.govacs.org
Computational models show that the addition-elimination channel is dominant, accounting for approximately 97% of the product formation at 298.15 K. acs.orgacs.org The initial step involves the formation of a stable complex between DMSO and the •OH radical. Two types of complexes are identified: an addition complex (AD) where the hydroxyl radical interacts with the sulfur atom, and a hydrogen-bonded complex (RC). The AD complex is significantly more stable, with a classical potential energy stabilization of 16.45 kcal/mol compared to 8.51 kcal/mol for the RC complex. acs.org
DFT calculations have also been instrumental in elucidating the mechanism of oxygen atom transfer (OAT) reactions, which are relevant to the function of molybdoenzyme DMSO reductase. tandfonline.comcdnsciencepub.com These studies model the reduction of DMSO to dimethyl sulfide (DMS) by molybdenum or tungsten dithiolene complexes. tandfonline.comtandfonline.com The calculations successfully predict reaction profiles that align with experimental data, showing the formation of a DMSO-bound intermediate and identifying the rate-limiting steps of the reaction. cdnsciencepub.comresearchgate.net For some reactions, DFT calculations combined with microwave assistance have shown that DMSO can act as a nucleophile, attacking a triple bond and transferring its oxygen atom to trigger the reaction. rsc.org
The regioselectivity of reactions in DMSO can also be assessed computationally. For instance, in the ethylation of certain heterocyclic compounds, DFT calculations (using methods like B3LYP/6-31+G(d) with an IEFPCM solvent model for DMSO) can predict the most likely reaction site by comparing the acidity of different protons and the activation energies for ethylation at each possible position. scielo.br
Solvation Effects and Solution Structure on Reactivity
The solvent environment plays a critical role in chemical reactivity by influencing the stability of reactants, intermediates, and transition states. pearson.com Dimethyl sulfoxide is a polar aprotic solvent, meaning it has a large dipole moment but does not have acidic protons to act as hydrogen bond donors. pearson.comvcu.edu This characteristic has profound effects on reaction kinetics.
In nucleophilic substitution reactions, DMSO's aprotic nature means it solvates cations strongly, leaving anions (nucleophiles) relatively "bare" and highly reactive. pearson.com This is why Sₙ2 reactions are often faster in DMSO compared to protic solvents like ethanol, which would stabilize the nucleophile through hydrogen bonding and reduce its reactivity. pearson.com Conversely, for Sₙ1 reactions that proceed through a carbocation intermediate, protic solvents are generally more effective at stabilizing this intermediate, potentially leading to faster rates than in DMSO. pearson.com
The structure of DMSO in solution, particularly in aqueous mixtures, is complex and has been studied using techniques like neutron diffraction. vcu.edu In water-DMSO mixtures, DMSO molecules can significantly alter the hydrogen-bonding network of water. vcu.edu At low concentrations, DMSO is thought to suppress the conformational flexibility of proteins by preferentially solvating exposed hydrophobic residues. aip.org As the concentration increases (10-15%), partial unfolding of proteins like lysozyme (B549824) can occur. aip.org This non-monotonic behavior is attributed to structural transformations involving the clustering of DMSO's methyl groups. aip.org
The kinetic solvent effects of water-DMSO mixtures have been analyzed for reactions like keto-enol tautomerization. oup.com The transfer free energy of the transition state can be calculated from the reaction rate constant and the partition coefficient of the keto or enol forms, providing insight into how the mixed solvent system stabilizes or destabilizes the transition state. oup.com In some enzymatic reactions, the Michaelis constant (Kₘ) changes non-linearly with DMSO concentration, indicating that cosolvent-substrate interactions and weaker hydrophobic interactions between the substrate and enzyme in the presence of DMSO play a significant role. rsc.org
The table below summarizes the effect of DMSO as a solvent on different reaction types.
| Reaction Type | Effect of DMSO Solvent | Rationale |
| Sₙ2 Reactions | Accelerates reaction rate | Aprotic nature leaves nucleophiles poorly solvated and highly reactive. pearson.com |
| Sₙ1 Reactions | Can slow reaction rate | Less effective at stabilizing carbocation intermediates compared to protic solvents. pearson.com |
| E2 Reactions | Generally favored | Preferred path in weaker solvation environments. scielo.br |
| Enzyme Catalysis | Modulates activity (non-linear) | Affects substrate solubility, enzyme stability, and hydrophobic interactions. rsc.orgrsc.org |
Kinetic and Thermodynamic Characterization of this compound Reactions
The rates and equilibria of reactions involving DMSO are quantified by kinetic and thermodynamic parameters, which are determined through experimental measurements and theoretical calculations. These parameters include rate coefficients (k), activation energies (Ea), and changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
The gas-phase reaction of atomic chlorine with DMSO has been studied using laser flash photolysis-resonance fluorescence. This reaction proceeds via two channels: a pressure-independent H-atom transfer and a pressure-dependent addition channel. nih.gov At temperatures above 430 K, where the adduct decomposition is rapid, the H-transfer pathway dominates. The Arrhenius expression for this pathway was determined to be: k₁ₐ = (4.6 ± 0.4) x 10⁻¹¹ exp[-(472 ± 40)/T] cm³ molecule⁻¹ s⁻¹ (for T = 438–571 K). nih.gov
By analyzing the equilibrium at around 330 K, the thermodynamic parameters for the association reaction (Cl + DMSO ⇌ Cl-DMSO) were determined. nih.gov
| Thermodynamic Parameter | Value | Units |
| ΔᵣH°₂₉₈ | -72.8 ± 2.9 | kJ mol⁻¹ |
| ΔᵣS°₂₉₈ | -110.6 ± 4.0 | J K⁻¹ mol⁻¹ |
| ΔfH°₂₉₈ (Cl-DMSO) | -102.7 ± 4.9 | kJ mol⁻¹ |
Similarly, the kinetics of the reaction of atomic oxygen with DMSO have been studied using a mass spectrometric discharge-flow method. At 298 K and 1 Torr of helium, the reaction rate coefficient was measured as: k₁ = (1.0 ± 0.2) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. free.fracs.org The main products were identified as methyl radicals (CH₃) and sulfur dioxide (SO₂). free.fr
The thermal decomposition of DMSO has also been investigated. Isothermal heating tests suggest the main decomposition occurs via a radical pathway, and the presence of impurities acting as autocatalysts primarily shortens the induction period rather than accelerating the main decomposition rate. jes.or.jpacs.org For the thermal decomposition of a mixture of THF peroxide and DMSO, the activation energy was found to be 79 kJ·mol⁻¹, which is lower than that for THF peroxide alone (108 kJ·mol⁻¹), indicating that DMSO promotes the decomposition. jes.or.jp
In solution, kinetic and thermodynamic parameters for substitution reactions in DMSO have been determined. For the reaction between a copper complex, [Cu(PDTC)₂], and a Salen ligand, the activation parameters were calculated from temperature-dependent rate constants using the Arrhenius and Eyring equations. indexcopernicus.com
| Activation Parameter | Value | Units |
| Eₐ | 93.43 | kJ/mol |
| ΔG‡ | 55.80 | kJ/mol |
| ΔH‡ | 90.91 | kJ/mol |
| ΔS‡ | 0.118 | kJ/(mol·K) |
The positive activation entropy (ΔS‡) suggests a dissociative mechanism for this substitution reaction, while the positive activation enthalpy (ΔH‡) indicates the endothermic nature of the activation process. indexcopernicus.com
Spectroscopic Characterization of Dimethyldisulfoxide and Its Adducts
Advanced Vibrational Spectroscopic Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of dimethyldisulfoxide. renishaw.comnih.gov These vibrations are characteristic of the specific bonds and functional groups within the molecule, acting as a unique molecular fingerprint. renishaw.comnih.gov
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. spectroscopyonline.comvscht.cz The resulting spectrum reveals a series of absorption bands, with their positions (wavenumbers) corresponding to the energy of specific vibrations. spectroscopyonline.comvscht.cz For this compound, characteristic IR bands are associated with the stretching and bending of its various bonds, including C-H, S=O, S-S, and C-S.
The C-H stretching vibrations of the methyl groups typically appear in the region of 2850-3000 cm⁻¹. ncku.edu.twwilliams.edu Asymmetric and symmetric stretching modes can often be distinguished within this range. williams.edu The S=O stretching vibration is a particularly strong and prominent feature in the IR spectrum, typically observed around 1050-1100 cm⁻¹. The exact position can be influenced by the molecular environment and any intermolecular interactions. Bending vibrations of the CH₃ groups, such as scissoring and rocking modes, are found at lower frequencies, generally in the 1300-1450 cm⁻¹ region. williams.educonicet.gov.ar The S-S and C-S stretching vibrations are typically weaker and appear at lower wavenumbers, often below 800 cm⁻¹. tum.de
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| C-H Asymmetric Stretch | ~2980 |
| C-H Symmetric Stretch | ~2910 |
| CH₃ Asymmetric Bend | ~1420 |
| CH₃ Symmetric Bend | ~1310 |
| S=O Stretch | ~1080 |
| C-S Stretch | ~700 |
| S-S Stretch | ~500 |
Note: These are approximate values and can vary based on experimental conditions and the phase of the sample.
Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netmdpi.com It is based on the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational energy levels of the molecule. nih.govmdpi.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. renishaw.com This often results in different vibrational modes being active or more intense in Raman spectra compared to IR spectra. tum.de
For this compound, the S-S stretching vibration, which can be weak in the IR spectrum, often gives a relatively strong signal in the Raman spectrum, typically in the range of 480-520 cm⁻¹. The symmetric C-S stretching vibration is also readily observed in the Raman spectrum. The S=O stretch is also present, though its relative intensity can differ from that in the IR spectrum. The C-H stretching and bending modes are also visible in the Raman spectrum. nih.gov
Table 2: Key Raman Shifts for this compound
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
|---|---|
| C-H Stretch | 2900-3000 |
| CH₃ Bend | 1300-1450 |
| S=O Stretch | ~1080 |
| C-S Stretch | ~700 |
| S-S Stretch | ~500 |
Note: These are approximate values and can vary based on experimental conditions.
While the harmonic oscillator model provides a good first approximation for molecular vibrations, real molecular potentials are anharmonic. libretexts.orgwikipedia.org This anharmonicity leads to several observable effects in vibrational spectra. wikipedia.org For instance, overtone bands (transitions to higher vibrational energy levels, Δv > 1) and combination bands (simultaneous excitation of two or more different vibrations) can appear, though typically with much lower intensity than the fundamental vibrations. libretexts.orgnih.gov
Anharmonicity can also cause shifts in the observed frequencies from those predicted by the harmonic model and can lead to phenomena like Fermi resonance, where an overtone or combination band has a similar energy to a fundamental vibration, leading to a splitting and shift in the observed peaks. nih.govnih.gov In the context of this compound, anharmonic effects can lead to a broadening of spectral bands and the appearance of weak satellite peaks around the main absorption bands, providing a more detailed picture of the molecule's potential energy surface. The study of these anharmonic effects can provide deeper insights into the interactions between different vibrational modes within the molecule. nih.gov
Raman Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules by probing the magnetic properties of atomic nuclei. researchgate.netsavemyexams.com For this compound, ¹H and ¹³C NMR are particularly informative. researchgate.netpressbooks.pub
In ¹H NMR spectroscopy, the chemical shift of a proton is highly dependent on its local electronic environment. pressbooks.publibretexts.org Protons in different chemical environments will resonate at different frequencies, providing information about the molecular structure. chemistrysteps.com
For this compound (CH₃S(O)SCH₃), the two methyl groups are chemically equivalent due to the molecule's symmetry. Therefore, a single resonance signal is expected in the ¹H NMR spectrum. The chemical shift of these protons is influenced by the electronegativity of the adjacent sulfur and oxygen atoms. The signal for the methyl protons in this compound typically appears in the range of δ 2.5-3.0 ppm when measured in a solvent like deuterochloroform (CDCl₃). msu.edu The exact chemical shift can vary slightly depending on the solvent used. ucl.ac.ukcarlroth.com
Table 3: Typical ¹H NMR Chemical Shift for this compound
| Protons | Solvent | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| CH₃ | CDCl₃ | 2.7 |
| CH₃ | DMSO-d₆ | 2.8 |
Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. Values can vary based on concentration and temperature. hmdb.caresearchgate.netsigmaaldrich.com
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.educeitec.czstudymind.co.uk Similar to ¹H NMR, the chemical shift of each carbon atom depends on its electronic environment. studymind.co.ukhw.ac.uk
In this compound, the two methyl carbons are chemically equivalent, resulting in a single peak in the ¹³C NMR spectrum. savemyexams.com The chemical shift of these carbons is influenced by the attached sulfur and oxygen atoms. The resonance for the methyl carbons in this compound is typically observed in the range of δ 40-45 ppm. oregonstate.eduresearchgate.net
Table 4: Typical ¹³C NMR Chemical Shift for this compound
| Carbon | Approximate Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | 41.5 |
Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. The exact value can be influenced by the solvent and other experimental parameters. hmdb.ca
Multi-dimensional NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organosulfur compounds. While one-dimensional (1D) NMR provides initial data, multi-dimensional techniques are often required for unambiguous assignment, especially for complex molecules or to differentiate between isomers. researchgate.netnih.gov For this compound and related compounds, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. chemaxon.com
These techniques help to overcome signal overlap, a common issue in 1D spectra, by spreading the signals over a second frequency dimension. nih.gov For instance, an HSQC spectrum correlates proton (¹H) signals with directly attached carbon-¹³ (¹³C) nuclei, providing a clear map of C-H connectivities. While specific multi-dimensional NMR data for this compound is not extensively published, the methodology is well-established for organosulfur compounds. lodz.pl The analysis of its isomer, methyl methanethiosulfinate, has relied on ¹H-NMR, ¹³C-NMR, and various 2D-NMR methods for definitive structural assignment. tutorchase.com For this compound, such analyses would confirm the connectivity of the methyl groups to the sulfur atoms and provide insights into the molecular symmetry and the diastereomeric nature of the molecule.
Table 1: Predicted NMR Chemical Shifts for this compound (Note: Experimental data is scarce; values are based on computational predictions and analysis of similar organosulfur compounds.)
| Nucleus | Predicted Chemical Shift (δ) ppm | Method |
|---|---|---|
| ¹H | ~2.5 - 3.5 | DFT-GIAO |
| ¹³C | ~40 - 50 | DFT-GIAO |
Mass Spectrometric Techniques for Structural and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation. britannica.com In the analysis of organosulfur compounds, the presence of sulfur can often be inferred from the isotopic pattern, specifically the peak corresponding to the ³⁴S isotope, which is approximately 4.4% as abundant as the main ³²S isotope. researchgate.net
For this compound, electron impact (EI) ionization would produce a molecular ion [CH₃S(O)S(O)CH₃]⁺•. The subsequent fragmentation pattern is dictated by the relative strengths of the bonds within the molecule. Theoretical studies indicate that vic-disulfoxides like this compound possess a relatively weak S-S bond, with a bond enthalpy estimated to be around 20 kcal/mol. researchgate.net This suggests that a primary fragmentation pathway would involve the cleavage of this S-S bond.
Common fragmentation patterns for related dialkyl thiolsulfinates involve complex rearrangements and the loss of small neutral molecules. researchgate.net For this compound, key fragmentation pathways would likely involve:
S-S Bond Cleavage: Leading to the formation of methylsulfinyl radicals [CH₃SO]⁺•.
C-S Bond Cleavage: Resulting in the loss of a methyl group (•CH₃).
These fragmentation patterns provide a molecular fingerprint that helps confirm the structure and distinguish it from its isomers, such as the more stable sulfenylsulfinate. researchgate.net
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 126 | [C₂H₆O₂S₂]⁺• | Molecular Ion |
| 63 | [CH₃SO]⁺• | S-S bond cleavage |
| 111 | [CH₃OS₂O]⁺ | Loss of methyl radical (•CH₃) |
Electronic Absorption (UV-Vis) Spectroscopy and Photochemical Characterization
Electronic absorption spectroscopy, which measures the absorption of ultraviolet (UV) and visible light, provides information about the electronic transitions within a molecule. Organosulfur compounds with S-S and S-O bonds typically exhibit absorption bands in the UV region.
Theoretical calculations of the UV spectrum of this compound indicate that its electronic transitions are heavily influenced by the σ(S-S) → σ(S-S) transition, characteristic of the sulfur-sulfur bond, as well as n(S,O) → σ(S-O) transitions involving non-bonding electrons on sulfur and oxygen. These transitions are responsible for the molecule's absorption of UV radiation. The presence of these low-energy transitions suggests that this compound is susceptible to photochemical reactions.
The photochemistry of such compounds is dominated by the cleavage of the weakest bonds upon electronic excitation. Given the relatively low S-S bond energy, UV photolysis is predicted to readily cleave this bond, leading to the formation of two methylsulfinyl radicals (CH₃SO•). This photochemical reactivity is a key characteristic of this class of compounds and is a direct consequence of their electronic structure.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted λₘₐₓ (nm) | Associated Transition | Method |
|---|---|---|
| ~250 - 300 | σ(S-S) → σ(S-S), n(O) → σ(S-O) | Ab initio CI |
Theoretical Spectroscopy and Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound, especially when experimental data is limited or ambiguous. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to model molecular structures, energies, and spectroscopic parameters. researchgate.netresearchgate.net
For this compound, theoretical studies have been crucial in understanding its fundamental properties. Computational analyses have explored the structure and energetics of its diastereomers. researchgate.net According to calculations, the this compound structure is best described as two interacting sulfinyl radicals, which explains the long and weak S-S bond.
These computational approaches are used to predict a range of spectroscopic data:
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy, aiding in the assignment of experimental spectra. lodz.pl
UV-Vis Spectra: Time-dependent DFT (TD-DFT) or configuration interaction (CI) methods are used to calculate the energies of electronic transitions, predicting the λₘₐₓ values for the UV-Vis spectrum.
Vibrational Spectra: Calculations can predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra, providing further structural confirmation.
Geometrical Parameters: Optimized geometries from these calculations provide bond lengths, bond angles, and dihedral angles that are fundamental to understanding the molecule's stability and reactivity.
These theoretical predictions are not only valuable in their own right but also serve as an essential complement to experimental data, enabling a more complete and accurate spectroscopic characterization of complex molecules like this compound. researchgate.net
Advanced Analytical Methodologies for Dimethyldisulfoxide Determination
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities for complex mixtures. For dimethyldisulfoxide analysis, gas and liquid chromatography, particularly when coupled with mass spectrometry, provide high levels of sensitivity and selectivity.
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. labmanager.com In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a specialized column containing a stationary phase. labmanager.com The separation is based on the differential partitioning of analytes between the two phases. labmanager.com
A common detector used in conjunction with GC for organic compounds is the Flame Ionization Detector (FID). scioninstruments.com The FID generates ions when organic compounds are burned in a hydrogen-air flame, producing a current proportional to the amount of carbon, which is then measured. scioninstruments.com
For enhanced identification and quantification, GC is often coupled with Mass Spectrometry (GC-MS). labmanager.com This hyphenated technique separates compounds via GC and then uses MS to ionize, fragment, and detect them based on their mass-to-charge ratio, providing definitive structural information and high sensitivity. labmanager.com
Research has demonstrated the utility of GC-MS for determining this compound in various matrices. For instance, a static headspace GC-MS method was developed for quantifying residual this compound in lyophilised pharmaceuticals. rsc.org This method offers the advantage of requiring only a small sample size (25 mg) and has been fully validated, showing linearity across a range of 0.05–10.00 mg. rsc.org Another study detailed a GC-MS method for the routine determination of dimethyl sulfoxide (B87167) (DMSO) and its metabolite, dimethyl sulfone (DMSO2), in human urine, highlighting the method's applicability for biological monitoring. nih.gov The search results also identified this compound as a component in oxidized disulfide oil (ODSO) solvents, where it was successfully identified and distinguished from other sulfur-containing compounds using GC-MS. patsnap.com
Table 1: Example of GC-MS Method Parameters for Sulfur Compound Analysis
| Parameter | Condition | Source |
| Instrument | Gas Chromatograph-Mass Spectrometer | researchgate.net |
| Column | DB-5MS capillary column (60 m x 0.32 mm x 1 µm) | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Flow Rate | 1.2 mL/min | researchgate.net |
| Injection Port Temp. | 250°C | researchgate.net |
| Detector Temp. | 280°C | researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70eV | researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components in a liquid sample. specificpolymers.com It operates by pumping a pressurized liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). torontech.com Separation occurs based on the differing interactions of the sample components with the stationary phase. torontech.com
HPLC is particularly valuable for compounds that are non-volatile or thermally unstable, making it a suitable alternative to GC. The most common mode for peptide and small molecule separation is reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture. nih.gov
A specific HPLC method has been developed and validated for the detection and quantification of dimethyl sulfoxide (a related compound) in water and wastewater, achieving a detection limit of 0.5 ppm. deepdyve.com While direct methods for this compound were not extensively detailed in the search results, the principles of HPLC are broadly applicable. Furthermore, this compound has been used as a mobile phase modifier in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance sensitivity for other analytes, demonstrating its compatibility with such systems. nih.gov LC-MS/MS combines the separation power of HPLC with the analytical prowess of mass spectrometry, making it a powerful tool for identifying and quantifying compounds in complex mixtures with high specificity. nih.gov
Table 2: General HPLC Analysis and Purity Testing Parameters
| Parameter | Description | Source |
| Purity Analysis | Use of Diode Array Detectors (DAD) to analyze the UV spectrum across a peak. A consistent spectrum indicates a pure peak. | torontech.com |
| Quantification | Area normalization calculates the main peak's purity relative to the total area of all peaks. | torontech.com |
| Separation Quality | Baseline separation between the main peak and impurities is crucial for accurate purity assessment. | torontech.com |
| Quantification Method | External calibration curves are established using standards of known purity and concentration to quantify unknown samples. | specificpolymers.com |
Gas Chromatography (GC) and hyphenated methods (e.g., GC-MS)
Electrochemical Analytical Methods
Electrochemical analysis encompasses a group of techniques where the chemical reactivity of a sample is investigated through electrical stimulation. eag.com These methods rely on measuring the potential (volts) and/or current (amps) in an electrochemical cell containing the analyte. news-medical.nettaylorfrancis.com A typical setup involves three electrodes: a working electrode, a reference electrode, and a counter electrode, all connected to a potentiostat which controls the potential and measures the current. eag.comnews-medical.net
Key techniques include:
Cyclic Voltammetry (CV): The potential is swept up and down repeatedly, and the resulting current is measured. This technique is useful for characterizing the electrochemical properties of a substance, including its oxidation and reduction potentials. eag.com
Potentiometry: Measures the potential of an electrochemical cell under static (zero current) conditions to determine the concentration of an analyte. taylorfrancis.com
Amperometry: Measures the current produced by an electrochemical reaction resulting from a constant or changing potential. taylorfrancis.com
While these methods are widely used for analyzing various substances, including sulfur-containing compounds like sulfisoxazole, specific applications for the direct determination of this compound are not prominently featured in the provided search results. mdpi.com However, the principles of electrochemical sensing, such as modifying electrodes with nanocomposites to enhance sensitivity and lower detection limits, could potentially be adapted for this compound analysis. mdpi.com
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric assays are optical methods used to quantify substances based on their interaction with light.
Spectrophotometry measures the amount of light absorbed by a chemical substance as a function of wavelength. creative-enzymes.com A spectrophotometric assay follows the progress of a reaction by detecting changes in the light absorbance of the solution. creative-enzymes.com When a reaction causes a change in color or UV absorbance, the rate can be quantified by monitoring the absorbance over time. creative-enzymes.com These assays are often referred to as colorimetric assays if the change occurs within the visible spectrum. creative-enzymes.com They are valued for their simplicity, low cost, and robust reproducibility. creative-enzymes.com
Fluorometry measures the fluorescence emitted by a substance. mdpi.com A compound absorbs light at one wavelength and emits it at a longer, lower-energy wavelength. mdpi.com Fluorometric assays are typically more sensitive than spectrophotometric ones. nih.gov An assay can be designed where a reaction involving the target analyte produces or consumes a fluorescent compound, allowing for highly sensitive quantification. nih.govubpbio.com For example, a fluorometric assay for deamidase activity was developed based on the enzymatic formation of a fluorescent dansylated dipeptide, which was then separated by HPLC and quantified. nih.gov
Although these techniques are fundamental in analytical chemistry, the development of specific spectrophotometric or fluorometric assays dedicated to this compound is not detailed in the available search results.
Validation and Quality Control of Analytical Methods for this compound
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org It is a regulatory requirement in many industries to ensure the reliability and accuracy of analytical data. labmanager.com Quality control (QC) involves the procedures intended to ensure that a product or service meets a defined set of quality criteria. researchgate.net
According to International Council for Harmonisation (ICH) guidelines, key validation parameters include: ich.orglabmanager.com
Accuracy: The closeness of test results to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery. ich.org
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. ich.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. labmanager.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Quality control procedures are essential for the routine monitoring of analytical performance. ccs.gr This includes running QC samples at the beginning of each batch, after instrument maintenance, and when reagent lots change to evaluate the reliability of the method. ccs.gr System suitability testing is performed before analysis to ensure the equipment is performing correctly. gmpinsiders.com
Validation data is available for specific this compound-related analytical methods. For example, a GC-MS method for DMSO in pharmaceuticals was validated for linearity (0.05–10.00 mg), and recovery (mean of 108.5%). rsc.org Another GC-MS method for DMSO and its metabolite in urine demonstrated linearity in the range of 0.15-54.45 mg/L for DMSO, with LOD and LOQ of 0.04 and 0.15 mg/L, respectively. nih.gov
Table 3: Summary of Validation Parameters for a GC-MS Method for DMSO in Urine
| Validation Parameter | Result for DMSO | Source |
| Linearity Range | 0.15 - 54.45 mg/L | nih.gov |
| Recovery | 97 - 104% | nih.gov |
| Limit of Detection (LOD) | 0.04 mg/L | nih.gov |
| Intra-day Precision (RSD) | 0.2 - 3.4% | nih.gov |
| Inter-day Precision (RSD) | 0.2 - 3.4% | nih.gov |
Environmental Fate and Biogeochemical Cycling of Dimethyldisulfoxide
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For Dimethyldisulfoxide, these pathways include photolysis, hydrolysis, and physical phenomena like sorption and volatilization.
Photolysis, the decomposition of molecules by light, and photo-oxidation, a related process involving light and an oxidizing agent, are significant degradation pathways for many organic compounds in the environment. numberanalytics.comherts.ac.uk The effectiveness of these processes depends on the absorption of light energy. numberanalytics.com For a chemical to undergo direct photolysis, it must absorb light at wavelengths present in solar radiation reaching the Earth's surface, typically above 290 nm. fera.co.uk
Photo-oxidation processes are often facilitated by highly reactive species like hydroxyl radicals (•OH), which are potent oxidizing agents. umex-gmbh.demdpi.com The rate of photo-oxidation is influenced by factors such as the concentration of the compound, the intensity of the UV radiation, and the presence of other substances that can generate these radicals, like hydrogen peroxide or ozone. umex-gmbh.demdpi.com The availability of oxygen also plays a crucial role, with degradation being significantly faster in the air compared to aqueous environments. unipa.it Temperature can also accelerate photo-oxidation kinetics. unipa.it
Table 1: Factors Influencing Photo-oxidation
| Factor | Influence on Photo-oxidation Rate |
|---|---|
| UV Radiation Intensity | Higher intensity generally increases the rate. umex-gmbh.de |
| Oxygen Concentration | Higher oxygen levels accelerate the process. unipa.it |
| Temperature | Increased temperature typically enhances the reaction rate. unipa.it |
| Presence of Oxidizing Agents | Agents like H₂O₂ and O₃ increase the formation of reactive radicals. umex-gmbh.demdpi.com |
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. numberanalytics.com It is a major degradation pathway for some organic compounds in aquatic environments. numberanalytics.comnih.gov The rate of hydrolysis can be significantly influenced by the pH of the water. herts.ac.uk While hydrolysis is a key process for some compounds, information specifically detailing the hydrolytic transformation rates and products of this compound in various environmental compartments is not extensively available in the provided search results.
Sorption describes the process where a chemical binds to soil particles, which can affect its mobility and availability for degradation. nih.gov Compounds with low soil sorption capacity tend to be more mobile in the soil. nih.gov
Volatilization is the process by which a substance evaporates from water or soil surfaces into the atmosphere. nih.govdtic.mil This process is governed by the compound's vapor pressure and its Henry's Law constant. nih.gov A low Henry's Law constant indicates that volatilization is not a major dissipation pathway from water or moist soils. nih.gov Specific data on the sorption coefficients (Koc) and Henry's Law constant for this compound were not found in the search results.
Hydrolytic Transformations
Biotic Degradation and Microbial Transformations
Biotic degradation involves the breakdown of organic substances by living organisms, primarily microorganisms. libretexts.org This is a crucial process in the environmental cycling of many compounds.
Microorganisms play a significant role in the degradation of sulfur compounds. researchgate.net Some bacteria are capable of using organic sulfur compounds as a source of carbon. nih.gov The degradation of sulfur-containing amino acids, such as methionine, by microorganisms can lead to the formation of various volatile organic sulfur compounds (VOSCs). jaas.ac.cnnih.gov
In some metabolic pathways, Dimethyl sulfoxide (B87167) (DMSO) can be reduced to dimethylsulfide (DMS). researchgate.net This DMS can then be acted upon by enzymes like DMS monooxygenase. researchgate.net Conversely, DMSO can be oxidized to this compound (DMSO2) by haloperoxidases found in some marine microorganisms. ru.nl The degradation of VOSCs like methanethiol (B179389) (MT), DMS, and dimethyl disulfide (DMDS) can be carried out by methanogens. nih.gov
Table 2: Microbial Processes Involving Sulfur Compounds
| Process | Description | Key Organisms/Enzymes |
|---|---|---|
| DMSO Reduction | Reduction of Dimethyl sulfoxide to Dimethylsulfide. researchgate.net | Hyphomicrobium sulfonivorans researchgate.net |
| DMS Oxidation | Oxidation of Dimethylsulfide to Dimethyl sulfoxide. researchgate.net | DMS monooxygenase researchgate.net |
| DMSO Oxidation | Oxidation of Dimethyl sulfoxide to this compound. ru.nl | Haloperoxidases in marine microorganisms. ru.nl |
| VOSC Degradation | Degradation of compounds like MT, DMS, and DMDS. nih.gov | Methanogens. nih.gov |
Volatile organic sulfur compounds (VOSCs) are important components of the global sulfur cycle and can influence atmospheric chemistry. researchgate.netmdpi.com In freshwater environments, VOSCs such as methanethiol (MT) and dimethyl sulfide (B99878) (DMS) are primarily formed through the methylation of sulfide and the degradation of sulfur-containing amino acids. researchgate.net Dimethyl disulfide (DMDS) is formed through the oxidation of MT. nih.gov The production of these VOSCs can be influenced by factors like the presence of decaying algal biomass and the availability of precursors like methionine. jaas.ac.cnru.nl Eutrophic shallow lakes may accumulate higher concentrations of VOSCs in their surface waters. mdpi.com The cycling of these compounds is a complex interplay of formation and degradation processes, with microorganisms being key players. nih.govresearchgate.net
Microbial Metabolism and Pathways of Degradation
Transport and Distribution Phenomena in Environmental Matrices
The environmental transport and distribution of a chemical compound are governed by its physical and chemical properties, which dictate its partitioning between air, water, soil, and biota. For this compound, its behavior in the environment is largely influenced by its polarity and water solubility.
This compound is a component of oxidized disulfide oil (ODSO), which is formed from the oxidation of disulfide oils (DSO), a by-product of the MEROX process in petroleum refining. google.comgoogle.com The extent of oxidation during its formation process directly influences its properties. Increased oxidation leads to a higher polarity and density. google.com This increased polarity enhances its tendency to partition from an oil phase into an aqueous phase. google.comnih.gov Experiments have shown that by controlling the molar ratio of oxidant to the precursor disulfide oil, mixtures containing varying proportions of water-soluble and water-insoluble ODSO compounds, including this compound, can be produced. google.comnih.gov For instance, at a high oxidant-to-DSO molar ratio, a product containing 99% water-soluble compounds can be achieved. nih.gov This indicates that this compound has significant water solubility, which is a key factor in its environmental mobility.
The primary transport mechanisms for chemicals in the environment include volatilization, adsorption to soil and sediment, and movement with water (leaching and runoff). chemsafetypro.com Due to its polarity and water solubility, this compound is expected to be mobile in aqueous environments. Chemicals with higher water solubility tend to be removed from soil into groundwater through runoff and from the atmosphere via rain washout. nih.gov Its potential for soil adsorption is related to the soil's organic carbon content; polar compounds may exhibit weaker adsorption (lower Koc values), making them more prone to leaching. chemsafetypro.com
Conversely, the volatility of this compound is expected to be low. Its formation from dimethyl disulfide results in a product with a much higher boiling point and consequently, a lower vapor pressure. google.com This characteristic reduces its tendency to volatilize from water or soil surfaces into the atmosphere. google.com A low Henry's Law constant, which is expected for a soluble compound with low vapor pressure, would further limit its transfer from water to air. libretexts.orgviu.ca
The table below summarizes the key physical and chemical properties that influence the environmental transport and distribution of this compound. Due to a lack of specific experimental data for this compound in publicly available literature, some properties are described qualitatively based on related compounds and formation processes. For comparison, data for the related, well-studied compound Dimethyl Sulfoxide (DMSO) are included.
| Property | This compound (Qualitative/Estimated) | Dimethyl Sulfoxide (DMSO) (for comparison) | Relevance to Environmental Fate |
|---|---|---|---|
| Molecular Weight | 126.20 g/mol copernicus.org | 78.13 g/mol wikipedia.org | Influences diffusion and transport rates. |
| Water Solubility | Considered water-soluble, partitions to aqueous phase. google.comgoogle.com | Miscible wikipedia.org | High solubility increases mobility in water, potential for leaching to groundwater, and removal from air by precipitation. |
| Vapor Pressure | Low; significantly lower than precursor dimethyl disulfide. google.com | 0.600 kPa (at 20 °C) wikipedia.org | Low vapor pressure indicates a low tendency to volatilize from soil and water surfaces into the atmosphere. |
| Log Koc (Soil Adsorption Coefficient) | Data not available. Expected to be low due to polarity and water solubility. | Data not readily available, but expected to be low. | A low Koc value suggests weak adsorption to soil and sediment, leading to high mobility in the soil column and potential for groundwater contamination. chemsafetypro.com |
| Henry's Law Constant | Data not available. Expected to be low. | Data not readily available, but expected to be low. | A low value indicates the compound preferentially partitions into the aqueous phase rather than the gas phase, limiting volatilization from water bodies. libretexts.org |
Formation Pathways of this compound in Natural Systems
This compound can be formed through both anthropogenic and natural processes. The primary pathways involve the oxidation of sulfur-containing precursors.
A significant anthropogenic source of this compound is the petroleum refining industry. google.comgoogle.com It is a product of the controlled catalytic oxidation of disulfide oils (DSO), which are by-products from the MEROX (mercaptan oxidation) process used to "sweeten" petroleum products by removing foul-smelling mercaptans. google.comepa.gov In this process, dimethyl disulfide (the simplest disulfide oil) is oxidized to form a mixture of oxidized compounds, including this compound. google.comgoogle.com The reaction can be controlled to produce varying yields of this compound and other related substances. nih.gov Another industrial process where this compound formation has been noted is during the bulk stage of sulphate cooking in the pulp and paper industry. researchgate.net
In natural environments, the formation of this compound is less well-documented than that of its related compound, dimethyl sulfoxide (DMSO). However, evidence suggests it can be formed through microbial processes. The oxidation of dimethyl sulfoxide (DMSO) to this compound mediated by haloperoxidases has been reported in several marine microorganisms. asacim.org.ar This points to a potential biological pathway within the broader biogeochemical sulfur cycle. The atmospheric oxidation of dimethyl sulfide (DMS), a major natural sulfur compound, primarily leads to the formation of DMSO and subsequently dimethyl sulfone. rsc.orgcopernicus.org While this compound is not typically cited as a major product of this specific atmospheric pathway, the oxidation of its direct precursor, dimethyl disulfide (DMDS), is a relevant process. Chamber studies on the oxidation of DMDS show the formation of various S2-containing organosulfur species, highlighting the complexity of sulfur compound transformations in the atmosphere. copernicus.org
The formation pathways are summarized in the research findings table below.
| Formation Pathway | Precursor(s) | Environment/Process | Description |
|---|---|---|---|
| Industrial Catalytic Oxidation | Dimethyl disulfide | Petroleum Refining (MEROX by-product treatment) | Controlled oxidation of disulfide oils using an oxidant in the presence of a catalyst produces a mixture of oxidized sulfur compounds, including this compound. google.comnih.gov |
| Industrial Pulping Process | Sulfur compounds in wood | Pulp & Paper Manufacturing (Sulphate cooking) | This compound is reported to form during the bulk stage of the sulphate cooking process. researchgate.net |
| Microbial Oxidation | Dimethyl sulfoxide (DMSO) | Marine Environments | Some marine microorganisms can mediate the oxidation of DMSO to this compound using haloperoxidase enzymes. asacim.org.ar |
Mechanistic Investigations of Dimethyldisulfoxide in Non Clinical Biological Systems
Molecular Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)
Research indicates that Dimethyldisulfoxide directly interacts with and alters the structure of key biological macromolecules, including proteins and nucleic acids. These interactions are fundamental to its broader biological effects. nih.gov The physical forces governing these interactions include hydrogen bonding, hydrophobic effects, and dispersion forces. thermofisher.com
Interactions with Nucleic Acids: this compound has a notable impact on the structure of deoxyribonucleic acid (DNA). It has been shown to destabilize the DNA double helix, a property attributed to its ability to form hydrogen bonds with the nucleic acids. nih.gov This destabilizing effect is utilized in molecular biology techniques like the polymerase chain reaction (PCR), where DMSO helps to inhibit the formation of secondary structures in DNA templates, particularly in GC-rich regions. nih.gov
A significant finding from in-silico and in-vitro studies is that DMSO can induce a conformational change in DNA from the common B-form to the Z-form. nih.gov Molecular docking studies suggest that DMSO stabilizes this alternative Z-DNA conformation. nih.gov The formation of Z-DNA is linked to various biological processes, including the regulation of transcription, chromatin remodeling, and nucleosome positioning. nih.gov
Interactions with Proteins: The influence of this compound extends to proteins, the primary effectors of cellular function. Spectroscopic analyses have revealed that treatment with DMSO can lead to comprehensive alterations in the macromolecular profile of cells, particularly affecting proteins. nih.gov Specifically, it has been observed to cause a shift in the secondary structure of proteins, promoting an increase in β-sheet content relative to α-helix structures. nih.gov Proteins interact with other macromolecules through various forces, including electrostatic interactions, hydrogen bonding, and hydrophobic effects, which can be influenced by the presence of solvents like DMSO. thermofisher.com
| Macromolecule | Observed Interaction with this compound | Consequence of Interaction |
| Nucleic Acids (DNA) | Forms hydrogen bonds with nucleic acids. nih.gov | Destabilization of the DNA double helix. nih.gov |
| Stabilizes Z-DNA conformation. nih.gov | Potential effects on gene expression and epigenetic modifications. nih.gov | |
| Inhibits secondary structure formation in PCR. nih.gov | Enhancement of PCR amplification, especially for GC-rich DNA. nih.gov | |
| Proteins | Alters protein secondary structure. nih.gov | Predominance of β-sheet structures over α-helices. nih.gov |
Roles in Mechanistic Cell Biology (e.g., differentiation induction)
One of the most well-documented biological effects of this compound is its ability to induce cellular differentiation. nih.gov This process, by which a less specialized cell becomes a more specialized type, is a cornerstone of developmental biology and is fundamentally driven by changes in gene expression. khanacademy.org
This compound has been shown to trigger differentiation in a wide array of cell types even at low concentrations (0.05–2.5%, v/v). nih.gov The mechanisms behind this induction are believed to be linked to its effects on macromolecules. nih.gov By altering DNA conformation and potentially influencing the binding of regulatory proteins, DMSO can affect gene expression profiles. nih.gov The stabilization of Z-DNA, for instance, is strongly correlated with active transcription, a key process in initiating differentiation pathways. nih.gov
Furthermore, DMSO is known to cause epigenetic alterations, specifically by affecting DNA methylation patterns. nih.gov Changes in methylation can activate or silence genes, providing a direct mechanism for altering a cell's developmental trajectory. nih.gov The process of differentiation is orchestrated by transcription factors, which are proteins that bind to DNA and regulate the transcription of genes. lumenlearning.com By influencing DNA structure and the cellular protein landscape, DMSO can impact the complex signaling pathways that govern cell fate. nih.govnih.gov
| Cell Type | Reported Effect of this compound | Reference |
| Leukemia Cells | Induction of differentiation. | nih.gov |
| Mesenchymal Stem Cells | Induction of differentiation. | nih.gov |
| Embryonic Carcinoma Cells | Induction of differentiation. | nih.gov |
| Preosteoblasts | Induction of differentiation. | nih.gov |
| Embryonic Stem Cells | Induction of myogenic differentiation (into myoblasts and myotubes). | researchgate.net |
Biochemical Reaction Mechanisms Influenced by this compound
The molecular interactions of this compound precipitate changes in various biochemical reactions and pathways. Its influence is apparent in both enzymatic and non-enzymatic processes critical to cell function.
A primary example is its effect on reactions involving nucleic acids. As mentioned, DMSO's ability to denature DNA by disrupting secondary structures enhances the efficiency of PCR. nih.gov This suggests an influence on the kinetics of DNA polymerase activity by making the template more accessible. The initiation and elongation steps of RNA synthesis (transcription) may also be enhanced in locally relaxed regions of DNA, a state that can be promoted by DMSO. nih.gov
The compound's capacity to induce differentiation implies a significant impact on the complex network of biochemical reactions that constitute signaling pathways and gene regulation. nih.govnih.gov Enzyme activity is regulated by numerous factors, including the concentration of substrates and the presence of effector molecules that can modulate their function. researchgate.net While direct, comprehensive studies on DMSO's effect on the kinetics (e.g., Kₘ or Vₘₐₓ) of specific metabolic enzymes are limited in the provided context, its role in altering gene expression suggests a downstream effect on the levels and activities of numerous enzymes. nih.govpatsnap.com For instance, by epigenetically modifying DNA, DMSO can influence the expression of enzymes that control metabolic pathways, thereby altering cellular metabolism to support a differentiated state. nih.govnih.gov
| Biochemical Process | Influence of this compound | Underlying Mechanism |
| Polymerase Chain Reaction (PCR) | Enhances amplification efficiency. nih.gov | Inhibits secondary structures in the DNA template, improving polymerase access. nih.gov |
| Gene Transcription | May enhance RNA synthesis. nih.gov | Promotes local relaxation of DNA and formation of transcriptionally active Z-DNA. nih.gov |
| Epigenetic Regulation | Alters DNA methylation profiles. nih.gov | Induces epigenetic modulations, affecting gene silencing or activation. nih.gov |
| Cellular Differentiation Pathways | Triggers differentiation programs. nih.gov | Affects gene expression and signaling cascades leading to cell specialization. nih.govresearchgate.net |
Emerging Research Frontiers and Future Directions
Integration of Advanced Experimental and Computational Methodologies
The convergence of sophisticated experimental techniques and powerful computational models is providing unprecedented insights into the behavior of dimethyldisulfoxide at the molecular level. This synergy is crucial for elucidating complex reaction mechanisms and accurately predicting material properties.
Advanced experimental methods are being employed to probe the intricate details of this compound's structure and interactions. kuleuven.beceitec.eu Techniques such as Raman spectroscopy offer a non-invasive way to obtain a "fingerprint" of the molecule by analyzing its vibrational modes. renishaw.comnih.gov This is particularly useful for chemical and structural characterization. renishaw.com For instance, the Raman spectrum of dimethyl sulfoxide (B87167) (DMSO), a related compound, shows distinct peaks that can be used for its identification. researchgate.net Similarly, high-resolution spectroscopy methods can provide detailed information about the composition and solid-state structure of materials involving this compound. spectroscopyonline.com
Concurrently, computational chemistry, particularly quantum chemical calculations, has become an indispensable tool. rsc.orgresearchgate.net Methods like Density Functional Theory (DFT) are used to model the electronic structure and predict various properties of molecules. atomistica.onlinemdpi.com These calculations can determine the energetics of reaction pathways, including transition state energies, which is vital for understanding and predicting chemical reactions. rsc.org For example, computational studies on lignin (B12514952) model compounds, which share some structural motifs with this compound derivatives, have successfully predicted bond dissociation energies and the stability of different conformations. ncsu.edu The integration of machine learning with these computational frameworks, such as in the Deep post-Hartree-Fock (DeePHF) model, promises to deliver high accuracy comparable to advanced quantum chemistry methods but with the efficiency of DFT, accelerating the modeling of chemical reactions. chemrxiv.org
This integrated approach, combining experimental data with theoretical predictions, allows for a more comprehensive understanding of this compound. atomistica.onlinemdpi.com It enables researchers to design experiments more effectively and to interpret the results with greater confidence, paving the way for the discovery of new applications and properties. atomistica.online
Table 1: Advanced Methodologies in this compound Research
| Methodology Type | Specific Technique | Application in this compound Research | Key Insights |
| Experimental | Raman Spectroscopy | Structural characterization and chemical identification. renishaw.comnih.gov | Provides a molecular fingerprint based on vibrational modes. renishaw.com |
| Experimental | High-Resolution Spectroscopy | Analysis of composition and solid-state structure. spectroscopyonline.com | Differentiates between photoluminescence and Raman scattering. spectroscopyonline.com |
| Computational | Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, and molecular properties. researchgate.netatomistica.onlinemdpi.com | Predicts reaction pathways and stability of molecular structures. rsc.orgncsu.edu |
| Computational | Quantum Chemical Calculations | Prediction of unknown reactions and catalyst design. rsc.orgresearchgate.net | Elucidates reaction mechanisms and transition states. rsc.org |
| Integrated | Machine Learning & DFT (e.g., DeePHF) | High-accuracy prediction of reaction energetics with computational efficiency. chemrxiv.org | Bridges the gap between high-level quantum methods and practical scalability. chemrxiv.org |
Sustainable Chemistry Perspectives in this compound Research
In the context of growing environmental concerns, the principles of green and sustainable chemistry are increasingly influencing research directions. cnr.it This includes the development of environmentally benign synthesis methods and the use of safer solvents, areas where this compound and its related compounds are showing significant promise. researchgate.net
Dimethyl sulfoxide (DMSO), a precursor and related compound to this compound, is often highlighted as a "green solvent". researchgate.net It is considered a safer alternative to many traditional, more toxic organic solvents like dimethylformamide (DMF), dichloromethane, and chloroform. researchgate.net The use of DMSO in processes like the fabrication of polymeric membranes is being explored to create greener chemical processes. researchgate.netresearchgate.net Its advantages include low toxicity, biodegradability, and recyclability. researchgate.net Research has demonstrated that integrating life cycle assessment (LCA) and techno-economic analysis (TEA) can help in evaluating the environmental and economic viability of using such green solvents in industrial applications. rsc.org
The sustainable synthesis of chemical products is a key goal of green chemistry. cnr.itfraunhofer.de This involves using renewable feedstocks, improving energy efficiency, and minimizing waste. atomistica.online Research into the sustainable production of chemicals like ammonia, methanol (B129727), and dimethyl ether (DME) from green hydrogen and captured CO₂ is paving the way for similar approaches to be applied to other sulfur-containing compounds. fraunhofer.de While specific research on the sustainable synthesis of this compound is still an emerging area, the principles and technologies being developed for other Power-to-X products are highly relevant. fraunhofer.de
The application of plant-derived catalysts, or "eco-catalysts," for oxidation reactions represents another innovative approach within sustainable chemistry. rsc.org Studies have shown that plants grown in specific soils can accumulate metals that then act as effective catalysts for reactions such as the oxidation of Hantzsch esters, achieving high conversion rates. rsc.org This strategy combines environmental remediation with the development of sustainable catalytic processes, offering a potential pathway for greener synthesis routes that could be applicable to the production or transformation of organosulfur compounds.
Table 2: Green Chemistry Attributes of Related Solvents
| Solvent | Key Green Attributes | Potential Applications in Sustainable Processes |
| Dimethyl Sulfoxide (DMSO) | Low toxicity, biodegradable, recyclable, derived from renewable resources (in some processes). researchgate.netresearchgate.net | Replacement for hazardous solvents in membrane fabrication, organic synthesis. researchgate.netresearchgate.net |
| Water | Non-toxic, renewable, non-flammable. wikipedia.org | Aqueous-based coatings, reaction medium in certain organic syntheses. wikipedia.org |
| Supercritical CO₂ | Low toxicity, non-flammable, recyclable. | Extraction processes. |
| Ionic Liquids | Low volatility, non-flammable, thermally stable. wikipedia.org | Electrodeposition, various organic reactions. wikipedia.org |
Interdisciplinary Research Opportunities and Challenges
The complex nature of modern scientific challenges necessitates research that crosses traditional disciplinary boundaries. mdpi.comncsu.edunih.gov this compound is a compound that sits (B43327) at the intersection of several scientific fields, offering a wealth of opportunities for interdisciplinary investigation, from atmospheric science to materials science and biochemistry.
In atmospheric science , understanding the chemistry of sulfur compounds is crucial for climate and air quality modeling. cornell.edugu.searies.res.in this compound is a product of the atmospheric oxidation of dimethyl sulfide (B99878) (DMS), a significant natural source of atmospheric sulfur. The study of its formation, reaction kinetics, and role in aerosol formation requires the combined expertise of chemists, physicists, and meteorologists. ru.nlcam.ac.uk Advanced analytical techniques are used in field campaigns and laboratory studies to characterize atmospheric particles and trace gases, providing the data needed for sophisticated climate models. aries.res.inhelsinki.fi
In materials science , the unique properties of organosulfur compounds can be exploited in the design of novel materials. nih.govqut.edu.aurice.edu Research in this area is inherently interdisciplinary, combining chemistry, physics, and engineering. nih.gov For example, the incorporation of specific functional groups can alter the properties of polymers. The study of how additives like this compound or its derivatives might influence the mechanical, thermal, or optical properties of materials is a promising research avenue. This requires collaboration to synthesize new materials, characterize their structure and properties, and develop potential applications. qut.edu.au
In biochemistry and medicine , sulfur-containing compounds play numerous roles. While research on this compound itself in biological systems is less extensive than for its precursor DMSO, there are opportunities to explore its interactions with biological molecules and pathways. ufsc.br For example, studies have investigated the effects of DMSO on the differentiation of embryonic stem cells. researchgate.net Interdisciplinary teams of chemists, biologists, and medical researchers are needed to investigate the potential biochemical effects and therapeutic applications of organosulfur compounds, including understanding their mechanisms of action at a molecular level. nih.gov
The primary challenge in such interdisciplinary work is fostering effective communication and integration between researchers from different fields, each with their own specialized language and methodologies. mdpi.comnih.gov However, overcoming these challenges can lead to innovative solutions and a more holistic understanding of complex systems where molecules like this compound play a key role. nih.gov
Q & A
How should researchers design experiments to ensure reproducibility of DMSO-based reactions while accounting for its hygroscopic and reactive properties?
Methodological Answer:
- Solvent Purity: Use high-purity DMSO (≥99.9%) and verify via assays like USP 32 protocols to ensure <0.15% impurities (e.g., dimethyl sulfone) .
- Moisture Control: Perform reactions under inert atmospheres (N₂/Ar) due to DMSO’s hygroscopicity, which can alter reaction kinetics .
- Reaction Monitoring: Track exothermic reactions using calorimetry or in-line IR spectroscopy, especially when combining DMSO with halides or strong acids, to prevent thermal runaway .
- Documentation: Report DMSO batch numbers, storage conditions (e.g., desiccants), and pre-treatment steps (e.g., drying over molecular sieves) in supplementary materials to aid replication .
What advanced analytical techniques are recommended to resolve contradictions in reported DMSO solubility data for polar pharmaceuticals?
Methodological Answer:
- Cross-Validation: Use multiple techniques (e.g., HPLC, NMR saturation transfer) to quantify solubility, as discrepancies often arise from method-specific artifacts (e.g., DMSO’s high boiling point affecting evaporation rates) .
- Temperature Gradients: Conduct solubility studies at controlled temperatures (5–50°C) with ±0.1°C precision, as DMSO’s viscosity varies significantly with temperature, impacting dissolution kinetics .
- Reference Databases: Compare results against curated datasets like Gaylord Chemical’s DMSO Solubility Data Bulletin to identify outliers .
- Statistical Analysis: Apply ANOVA or mixed-effects models to assess inter-lab variability in reported values .
How can researchers mitigate DMSO-induced cytotoxicity in cell-based assays while maintaining compound solubility?
Methodological Answer:
- Concentration Thresholds: Limit DMSO to ≤0.1% (v/v) in cell media, as higher concentrations alter membrane permeability and induce apoptosis .
- Vehicle Controls: Include matched DMSO controls in all experiments to isolate solvent effects from compound toxicity .
- Alternative Solvents: For hydrophobic compounds, test co-solvents like polyethylene glycol (PEG) or cyclodextrins to reduce DMSO dependency .
- Pre-Screening: Use viability assays (e.g., MTT, ATP luminescence) to establish cell-line-specific DMSO tolerances before primary experiments .
What protocols ensure safe handling of DMSO in large-scale synthetic workflows given its rapid dermal absorption?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves (≥0.11 mm thickness) and safety goggles; avoid latex gloves, as DMSO enhances permeation of contaminants .
- Engineering Controls: Use fume hoods with face velocities ≥100 ft/min and secondary containment trays to manage spills .
- Waste Neutralization: Quench residual DMSO with activated charcoal or dilute with water (>10:1 ratio) before disposal to prevent exothermic reactions in waste streams .
- Emergency Protocols: Train personnel in first-aid measures (e.g., flushing skin with water for 15 minutes) and maintain SDS access per OSHA 29CFR 1910.1200 .
How should conflicting data on DMSO’s role as a radical scavenger in oxidation reactions be systematically evaluated?
Methodological Answer:
- Mechanistic Probes: Use radical traps (e.g., TEMPO) and EPR spectroscopy to distinguish DMSO’s direct scavenging activity from indirect solvent effects .
- Kinetic Profiling: Compare reaction rates under aerobic vs. anaerobic conditions to isolate oxygen-dependent pathways .
- Computational Modeling: Apply DFT calculations to assess DMSO’s electron-donating capacity in radical intermediate stabilization .
- Literature Meta-Analysis: Critically review studies for solvent purity and methodology (e.g., DMSO-grade suppliers like Sigma-Aldrich vs. technical-grade) .
What strategies optimize DMSO use in cryopreservation while minimizing ice crystal formation in sensitive cell types?
Methodological Answer:
- Stepwise Addition: Introduce DMSO gradually (1% increments) to cells pre-cooled to 4°C to avoid osmotic shock .
- Cryoprotectant Cocktails: Combine DMSO with trehalose or glycerol (5–10% w/v) to reduce required DMSO concentrations .
- Controlled Freezing: Use programmable freezers with cooling rates of −1°C/min to −50°C, followed by rapid transfer to liquid nitrogen .
- Post-Thaw Viability: Assess recovery via flow cytometry (Annexin V/PI staining) to quantify apoptosis vs. necrosis .
How can researchers validate DMSO-free claims in formulations to comply with regulatory guidelines?
Methodological Answer:
- Analytical Testing: Use GC-MS or LC-UV to detect DMSO residues at <10 ppm thresholds, referencing USP 32 impurity protocols .
- Supplier Audits: Require Certificates of Analysis (CoA) from chemical suppliers and cross-check with independent assays .
- Alternative Solvents: Replace DMSO with ethanol or propylene glycol in formulations, ensuring equivalent solubility via Hansen solubility parameters .
- Documentation Trails: Maintain batch records and SDS revisions per FDA 21CFR Part 211 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
